1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol
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Overview
Description
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol is an organic compound with the molecular formula C10H10F4O2. It is characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)phenyl derivatives with ethanol under controlled conditions. One common method includes the use of a high-pressure reactor where the reactants are combined and heated to specific temperatures to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: This compound also contains a tetrafluoroethoxy group but differs in its overall structure and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with distinct chemical properties and uses.
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol: A closely related compound with similar chemical properties but different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-6,9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVQZZJIKKEBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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